2-Amino-5-(methyl-d3)-pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

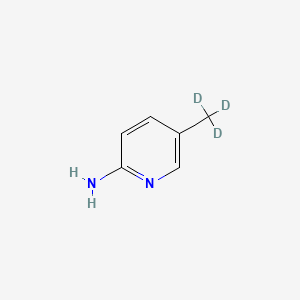

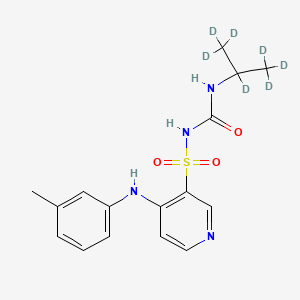

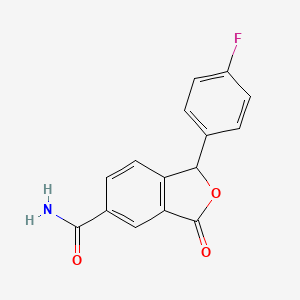

2-Amino-5-(methyl-d3)-pyridine is a stable isotope-labelled compound with the molecular formula C6H5D3N2 and a molecular weight of 111.16 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of 2-Amino-5-(methyl-d3)-pyridine consists of a pyridine ring with an amino group at the 2nd position and a methyl-d3 group at the 5th position . The presence of deuterium (D) in the methyl group indicates that it is a deuterated compound .Physical And Chemical Properties Analysis

2-Amino-5-(methyl-d3)-pyridine is a solid substance that is soluble in chloroform . It should be stored at -20° C . Its exact physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.Applications De Recherche Scientifique

Computational Chemistry : A study by Kavitha and Alivelu (2022) explored the optimized structure, energies, and properties like hyperpolarizability, polarizability, and dipole moment of 2-Amino 5-Methyl Pyridine. The compound showed potential as a drug candidate due to its physicochemical and pharmacokinetic properties, as indicated by druglikeness principles based on Lipinski and Veber's rules. Additionally, molecular docking studies suggested its binding affinity to protein receptors (Kavitha & Alivelu, 2022).

Antimicrobial Activity : Abu-Youssef et al. (2010) synthesized compounds using 2-amino-3-methylpyridine, which showed considerable antimicrobial activity against various bacteria and the yeast Candida albicans. This highlights the utility of such compounds in developing new antimicrobial agents (Abu-Youssef et al., 2010).

Biotechnological Applications : Stankevičiūtė et al. (2016) reported on the use of Burkholderia sp. MAK1 for the regioselective oxyfunctionalization of pyridine derivatives, including 2-amino-5-methylpyridine. This method is promising for preparing various pyridin-5-ols and pyridin-N-oxides, highlighting its potential in biotechnological applications (Stankevičiūtė et al., 2016).

Material Science : Research by Prabha et al. (2016) on 2-amino 5-methyl pyridinium salicylate explored its properties for material science applications. The study involved the growth of single crystals and analysis of their physical properties, including thermal behavior and optical transparency (Prabha et al., 2016).

Drug Development : Cosford et al. (2003) synthesized a compound using 2-methyl-6-(phenylethynyl)pyridine, which is related to 2-Amino-5-(methyl-d3)-pyridine, demonstrating its potential as a therapeutic agent with improved properties, including potency and selectivity (Cosford et al., 2003).

Pharmaceutical Synthesis : A study reported a case of poisoning due to inhalation of 5-amino-2-(trifluoromethyl)pyridine, a related compound, emphasizing the need for caution in its industrial production due to its toxicity (Tao et al., 2022).

Propriétés

IUPAC Name |

5-(trideuteriomethyl)pyridin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2/c1-5-2-3-6(7)8-4-5/h2-4H,1H3,(H2,7,8)/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMBSSVKZOPZBKW-FIBGUPNXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C1=CN=C(C=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

111.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-5-(methyl-d3)-pyridine | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

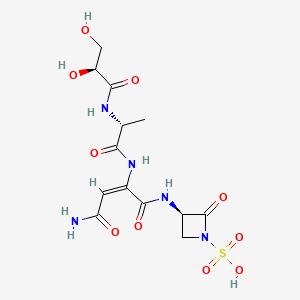

![2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxy-3-(7-oxo-4-oxa-1-azabicyclo[3.2.0]heptan-3-yl)propanoic acid](/img/structure/B564182.png)

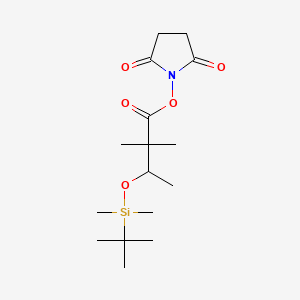

![Morpholine, 4-[2-[(2-methylpropyl)thio]-1-thioxoethyl]- (9CI)](/img/no-structure.png)

![7-Aminotetrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B564197.png)

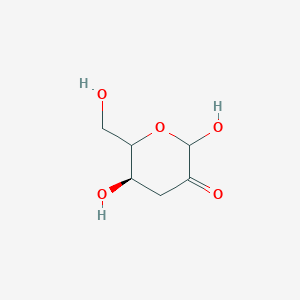

![Bicyclo[4.1.0]hepta-2,4-diene-2-carboxamide](/img/structure/B564204.png)